molecular formula C24H26 B12650531 1-Ethyl-2,4-bis(1-phenylethyl)benzene CAS No. 84255-48-1

1-Ethyl-2,4-bis(1-phenylethyl)benzene

Cat. No.: B12650531
CAS No.: 84255-48-1
M. Wt: 314.5 g/mol
InChI Key: OYKXYXMSGIHYFD-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-bis(1-phenylethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, characterized by the presence of ethyl and phenylethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,4-bis(1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4-bis(1-phenylethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-Ethyl-2,4-bis(1-phenylethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-bis(1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can interact with electrophiles, forming intermediates that undergo further reactions to yield various products. The specific pathways and targets depend on the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2,4-bis(1-phenylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

84255-48-1

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-ethyl-2,4-bis(1-phenylethyl)benzene

InChI

InChI=1S/C24H26/c1-4-20-15-16-23(18(2)21-11-7-5-8-12-21)17-24(20)19(3)22-13-9-6-10-14-22/h5-19H,4H2,1-3H3

InChI Key

OYKXYXMSGIHYFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

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